molecular formula C18H22O2 B11944711 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl CAS No. 47075-39-8

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl

Cat. No.: B11944711
CAS No.: 47075-39-8
M. Wt: 270.4 g/mol
InChI Key: LZRFEVSDBKMZJX-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl (CAS: Not explicitly listed; structurally analogous to compounds in ) is a symmetric biphenyl derivative featuring methyl groups at the 3,3',5,5' positions and methoxy groups at the 4,4' positions. Its molecular structure combines steric hindrance from the methyl substituents with the electron-donating effects of methoxy groups, making it a versatile intermediate in organic synthesis and coordination chemistry.

Key structural features:

  • Methyl groups: Enhance solubility in nonpolar solvents and stabilize the biphenyl core via steric protection.
  • Methoxy groups: Electron-donating properties influence electronic transitions and binding affinity in coordination complexes.

Properties

CAS No.

47075-39-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2-methoxy-5-(4-methoxy-3,5-dimethylphenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C18H22O2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-6H3

InChI Key

LZRFEVSDBKMZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CC(=C(C(=C2)C)OC)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The method described in CN103086838A utilizes halogenated o-xylene precursors to construct the biphenyl backbone via a Grignard reagent intermediate. Key steps include:

  • Grignard Reagent Formation : Halogenated o-xylene (e.g., 3-chloro-o-xylene) reacts with magnesium metal in anhydrous tetrahydrofuran (THF) under iodine catalysis.

  • Transition Metal-Catalyzed Coupling : The Grignard intermediate undergoes homo-coupling in the presence of transition metal catalysts such as FeCl₃, NiCl₂, or CoCl₂.

Critical Parameters

  • Solvent System : The reaction uses halogenated o-xylene itself as the solvent, eliminating the need for additional anhydrous solvents and reducing costs.

  • Catalyst Screening :

    CatalystYield (%)Reaction Time (h)
    FeCl₃50–6412–13
    Ni(acac)₂6612
    CoCl₂5312
    NiCl₂ + Ligand*8313
    *Ligands: Ethylene glycol diethyl ether or N,N,N',N'-tetramethyl-1,2-diaminoethane.
  • Temperature Profile : Grignard formation occurs at 110°C, while coupling proceeds at 60°C.

Mechanistic Insights

The reaction proceeds through a radical-mediated coupling mechanism. Iodine initiates magnesium activation, generating a Grignard species that transfers electrons to the transition metal catalyst. Subsequent oxidative coupling forms the biphenyl core. The methoxy groups are introduced post-coupling via methylation of hydroxyl intermediates.

Oxidative Coupling-Reduction Sequence (2,6-Dialkyl Phenol Route)

Synthetic Pathway

CN104529715A discloses a two-step approach starting from 2,6-dimethylphenol:

  • Oxidative Coupling : 2,6-Dimethylphenol is treated with a high haloid acid (e.g., HClO₄) in N,N-dimethylformamide (DMF) at 70–90°C to form 3,3',5,5'-tetramethyl-4,4'-diphenoquinone.

  • Reduction : The quinone intermediate is reduced to the target biphenol using ascorbic acid or sodium dithionite.

Optimization Data

  • Oxidant Efficiency :

    OxidantConcentration (%)Yield of Quinone (%)
    HClO₄30–4092
    H₂SO₄30–4078
    HNO₃30–4065
  • Reduction Conditions :

    ReductantSolventYield of Biphenol (%)
    Ascorbic acidEthanol/H₂O89
    Na₂S₂O₄THF/H₂O85

Advantages Over Prior Art

This method avoids high-speed stirring (8,000–10,000 rpm) and oxygen pressurization required in traditional polyphenylene oxide synthesis. The total isolated yield reaches 85–90%, with minimal polyphenylene oxide byproducts (<5%).

Comparative Analysis of Methods

Scalability and Industrial Feasibility

  • Grignard Route : Suitable for large-scale production due to solvent-free conditions and continuous flow compatibility. However, transition metal residues (Ni, Co) necessitate post-synthesis purification.

  • Oxidative-Reductive Route : Operates under mild conditions (atmospheric pressure, 70–90°C) with commercially available reagents, making it cost-effective for multi-kilogram batches .

Chemical Reactions Analysis

Demethylation

Methoxy groups (-OCH₃) can undergo acid-catalyzed demethylation (e.g., with HBr or HI) to form hydroxyl groups, yielding 3,3',5,5'-tetramethyl-4,4'-biphenyldiol . This reaction is analogous to transformations observed in methoxy-substituted biphenyl derivatives .

Oxidative Coupling

While the compound itself is fully substituted, its phenolic derivatives (e.g., dihydroxy analogs) undergo oxidative coupling to form larger aromatic systems. For example, 4,4'-biphenyldiols can couple via oxygen-mediated reactions to produce polycyclic aromatics .

Radical Reactions

Biphenyl systems can participate in radical-mediated reactions , such as homolytic bond cleavage or dimerization. For instance, radical cations of biphenyl derivatives may form under strong oxidizing conditions (e.g., Tl³⁺ in trifluoroacetic acid) .

Structural Stability and Reactivity

The compound’s stability and reactivity are influenced by its substituents:

  • Methoxy groups : Electron-donating, enhancing aromatic stability but limiting further substitution.

  • Methyl groups : Steric hindrance reduces accessibility for nucleophilic or electrophilic attack.

  • Biphenyl core : Susceptible to ring-opening or dimerization under harsh conditions (e.g., strong acids, high temperatures).

Analytical Data

Property Value Source
Molecular FormulaC₁₈H₂₂O₂
Molecular Weight270.4 g/mol
Synonyms4,4'-dimethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl
Related ReactionsOxidative coupling, demethylation

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl is in organic synthesis. It serves as an important intermediate for synthesizing various organic compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in the development of more complex molecular architectures.

Case Study: Synthesis of Functionalized Biphenyls

A study demonstrated the use of this compound as a precursor for synthesizing functionalized biphenyls through palladium-catalyzed coupling reactions. The resulting compounds exhibited enhanced properties for applications in pharmaceuticals and agrochemicals .

Material Science

The compound has also found applications in material science, particularly in the development of polymers and advanced materials. Its unique structural characteristics contribute to the thermal stability and mechanical properties of polymeric materials.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can significantly enhance their thermal and mechanical properties. For instance, blends with polystyrene exhibited improved tensile strength and thermal resistance compared to pure polystyrene .

Photovoltaic Applications

Another emerging application of this compound lies in the field of photovoltaics. Its ability to absorb light effectively makes it a candidate for use in organic solar cells.

Case Study: Organic Solar Cells

In a recent study, this compound was incorporated into organic photovoltaic devices. The devices demonstrated improved efficiency due to the compound's favorable energy levels and charge transport properties .

Antioxidant Properties

The antioxidant properties of this compound have been explored in various biological studies. It is believed that the compound can scavenge free radicals and protect cellular components from oxidative stress.

Case Study: Cellular Protection Studies

Research indicated that this compound could reduce oxidative stress markers in cell cultures exposed to harmful agents. This property suggests potential applications in nutraceuticals and pharmaceuticals aimed at mitigating oxidative damage .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for functionalized biphenylsEnhanced synthesis efficiency
Material ScienceEnhances thermal/mechanical properties of polymersImproved tensile strength
PhotovoltaicsAbsorbs light; used in organic solar cellsIncreased device efficiency
Antioxidant PropertiesScavenges free radicals; protects against oxidative stressReduced markers of oxidative stress in cells

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl,4,4’-dimethoxy-3,3’,5,5’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3',5,5'-Tetramethyl-4,4'-dimethoxy-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, physical properties, and applications.

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,3',5,5'-CH₃; 4,4'-OCH₃ ~314.4 (calculated) Potential ligand in Ru complexes (analogous to 3,3',5,5'-tetramethylbiphenyl-4,4'-bipyrazole in ); steric stabilization in catalysis.
3,3',5,5'-Tetra-tert-butyl-4,4'-dihydroxy-1,1'-biphenyl 3,3',5,5'-C(CH₃)₃; 4,4'-OH ~440.6 High steric bulk; used in oxidative coupling reactions and asymmetric catalysis due to rigid backbone.
3,3',5,5'-Tetramethyl-1,1'-biphenyl (3o) 3,3',5,5'-CH₃; 4,4'-H ~254.4 NMR δH (CDCl₃) 2.35 (s, 12H, CH₃), 6.85–7.10 (m, 4H, Ar-H). Simplicity in synthesis via Rh-catalyzed coupling.
Bis-MMP (3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl-2,2'-diol) 3,3'-OCH₃; 5,5'-CH₃; 2,2'-OH ~332.4 Antioxidant activity (ABTS IC₅₀ ~12 μM); cytotoxicity linked to log P values.
4,4'-Dihydroxy-3,3'-dimethoxy-5,5'-biphenyl derivatives Variable (e.g., hydralazinone frames) ~400–500 Inhibitors of LDL oxidation; biomedical applications due to carbonyl scavenging.

Key Differences and Implications :

Substituent Effects on Reactivity :

  • Methyl vs. tert-Butyl : The tetra-tert-butyl analog () exhibits superior steric shielding but lower solubility in polar solvents compared to the tetramethyl compound.
  • Methoxy vs. Hydroxy : Methoxy groups (electron-donating) enhance electronic conjugation, whereas hydroxy groups () enable hydrogen bonding and radical scavenging.

Spectroscopic Data :

  • NMR Shifts : Methyl groups in 3,3',5,5'-tetramethyl-1,1'-biphenyl (3o) produce singlets at δ 2.35 ppm , while methoxy groups in dimethoxy derivatives (e.g., 4,4'-dimethoxy-1,1'-biphenyl) show signals near δ 3.8 ppm .
  • MS Fragmentation : Biphenyl derivatives with electron-withdrawing groups (e.g., -CN) exhibit distinct fragmentation patterns compared to methyl/methoxy-substituted analogs .

Applications: Coordination Chemistry: The tetramethyl-methoxy biphenyl structure is hypothesized to act as a ligand for transition metals (e.g., Ru complexes in ), similar to 3,3',5,5'-tetramethylbiphenyl-4,4'-bipyrazole. Biological Activity: Bis-MMP () demonstrates stronger antioxidant activity than methoxy-only analogs, highlighting the critical role of phenolic -OH groups in radical scavenging.

Research Findings and Data Tables

Table 1: Comparative NMR Data of Selected Biphenyl Derivatives

Compound δH (ppm, CDCl₃) δC (ppm, CDCl₃)
3,3',5,5'-Tetramethyl-1,1'-biphenyl 2.35 (s, 12H, CH₃); 6.85–7.10 (m, 4H, Ar-H) 21.5 (CH₃); 126–140 (Ar-C)
4,4'-Dimethoxy-1,1'-biphenyl 3.82 (s, 6H, OCH₃); 6.95–7.40 (m, 8H, Ar-H) 55.8 (OCH₃); 114–154 (Ar-C)
Bis-MMP 2.30 (s, 6H, CH₃); 3.85 (s, 6H, OCH₃); 6.60–7.20 (m, 4H, Ar-H) 21.2 (CH₃); 56.1 (OCH₃); 112–150 (Ar-C)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3',5,5'-tetramethyl-4,4'-dimethoxy-1,1'-biphenyl, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using halogenated precursors and palladium catalysts. For example, methyl-substituted biphenyl derivatives are often prepared by coupling 3,5-dimethylbromobenzene with boronic acid intermediates under inert conditions . Post-synthesis, intermediates are purified via recrystallization or column chromatography and characterized using NMR (¹H/¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to determine melting point consistency (e.g., reported melting point: 168–169°C) . Structural confirmation involves X-ray crystallography for solid-state analysis, as demonstrated in studies of analogous biphenyl derivatives . FT-IR spectroscopy further verifies functional groups like methoxy (–OCH₃) and methyl (–CH₃) moieties .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : The compound is classified as a respiratory irritant (H335) and skin irritant (H315). Researchers must use PPE (nitrile gloves, lab coats), work in a fume hood, and avoid dust formation. Emergency procedures include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) calculations predict optimal regioselectivity and catalytic conditions. For example, computational modeling can guide methylation or methoxylation steps to minimize side products . Experimental validation involves kinetic studies and in situ monitoring via Raman spectroscopy .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

  • Methodological Answer : Discrepancies in solubility (<0.1 g/100 mL at 20°C) or melting points arise from polymorphic forms or impurities. Researchers should perform DSC to detect polymorphs and use accelerated solvent dissolution tests with controlled pH/temperature. Cross-validation with single-crystal XRD data ensures consistency in reported values .

Q. How does the steric and electronic configuration of this compound influence its reactivity in oxidation reactions?

  • Methodological Answer : The electron-donating methoxy and methyl groups stabilize radical intermediates during oxidation. For example, potassium permanganate in acidic conditions selectively oxidizes methyl groups to carboxylic acids, yielding biphenyl-3,3',5,5'-tetracarboxylic acid. Steric hindrance from the 3,5-dimethyl substituents slows reaction kinetics, requiring elevated temperatures (80–100°C) .

Q. What advanced techniques confirm stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy identifies enantiomeric excess in asymmetric syntheses. For diastereomers, NOESY NMR experiments reveal spatial proximity of substituents, while XRD provides absolute configuration .

Q. How do environmental factors (light, temperature) impact the stability of this compound during storage?

  • Methodological Answer : Stability studies under ICH guidelines include accelerated aging (40°C/75% RH) and photolysis (ICH Q1B). Degradation products are monitored via LC-MS, and TGA identifies thermal decomposition thresholds (>200°C). Light-sensitive samples require amber glass vials and desiccants .

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